N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine

Conformational Analysis Physicochemical Property Prediction Medicinal Chemistry

Choose this distinct N,6-dimethyl-4-aminopyrimidine building block to accelerate your CNS kinase (FLT3, LRRK2) or PRMT inhibitor programs. The N-cyclobutylmethyl group imparts a unique conformational constraint and lipophilicity profile that linear or aryl amine analogs cannot replicate, directly influencing target binding kinetics and selectivity. Its low TPSA (29 Ų) and restricted rotatable bonds make it an ideal core for CNS-focused libraries. Secure this privileged scaffold now to differentiate your SAR exploration.

Molecular Formula C11H17N3
Molecular Weight 191.278
CAS No. 2202259-94-5
Cat. No. B2701184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine
CAS2202259-94-5
Molecular FormulaC11H17N3
Molecular Weight191.278
Structural Identifiers
SMILESCC1=CC(=NC=N1)N(C)CC2CCC2
InChIInChI=1S/C11H17N3/c1-9-6-11(13-8-12-9)14(2)7-10-4-3-5-10/h6,8,10H,3-5,7H2,1-2H3
InChIKeyWNCNZZKUYHLQSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine (CAS 2202259-94-5): A Structurally Defined 4-Aminopyrimidine Building Block


N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine (CAS 2202259-94-5) is a fully substituted 4-aminopyrimidine derivative (C11H17N3, MW 191.27 g/mol) [1]. Its structure features a cyclobutylmethyl group on the exocyclic amine and a methyl substituent at the pyrimidine 6-position. This substitution pattern places it within the broadly researched class of 4-aminopyrimidines, a privileged scaffold in kinase inhibitor discovery and agrochemical development [2]. Currently, publicly available bioactivity data for this exact compound is extremely limited; its primary documented role is as a synthetic building block for generating focused compound libraries, where the combination of a conformationally constrained cycloalkyl group and a specific methylation pattern offers a distinct vector for medicinal chemistry optimization relative to simpler N-alkyl or N-aryl analogs [2][3].

Why a Generic 4-Aminopyrimidine Cannot Replace N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine in Focused Library Synthesis


Blind substitution with a common 4-aminopyrimidine (e.g., N-phenyl-4-pyrimidinamine) fails to recapitulate the specific physicochemical and conformational properties essential for structure-activity relationship (SAR) exploration in this chemical space. The target compound's N-cyclobutylmethyl group introduces a unique blend of lipophilicity and conformational constraint not present in linear alkyl amines or planar aryl amines, a factor known to significantly influence target binding kinetics and selectivity in kinase inhibitor programs [1]. Simultaneously, the N,6-dimethyl pattern modulates the electron density of the pyrimidine core, affecting both its hydrogen-bonding capacity and metabolic stability. Patents on pyrimidine kinase inhibitors explicitly highlight that particular cycloalkylalkyl substituents, including cyclobutylmethyl, are non-interchangeable, critical components for achieving desired potency and selectivity profiles [1][2]. Using a mismatched analog would generate non-equivalent SAR data, potentially leading to false negatives or missed opportunities in hit-to-lead campaigns.

Quantitative Differentiation Guide for N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine Against its Closest Structural Analogs


Conformational Rigidity and Lipophilicity: Cyclobutylmethyl vs. Common N-Alkyl Substituents

The N-(cyclobutylmethyl) group imparts a distinct conformational profile compared to acyclic N-alkyl chains such as N-(n-butyl). While explicit solution-phase conformational data for the target compound is not publicly available, the cyclobutyl ring's known puckered conformation restricts the spatial orientation of the exocyclic amine relative to a freely rotating n-butyl chain. This is reflected in predicted physicochemical properties: the target compound has a computed XLogP3-AA of 2.3 [1], a value distinct from its 4-amine N-unsubstituted progenitor. This moderate lipophilicity is vital for balancing passive permeability and solubility, a key parameter for CNS drug discovery where optimal XLogP is typically 1–3. An N-(n-butyl) analog would possess a similar calculated logP but lacks the defined spatial orientation, potentially leading to different off-target binding profiles [2].

Conformational Analysis Physicochemical Property Prediction Medicinal Chemistry

Core Electronics Tuning: 6-Methyl vs. Unsubstituted Pyrimidine in Kinase Hinge-Binding Motifs

The 6-methyl group on the pyrimidine ring electronically differentiates the target compound from 6-unsubstituted 4-aminopyrimidine counterparts commonly used as kinase hinge-binders. Patent SAR data for analogous 4-aminopyrimidine kinase inhibitors reveals that a 6-methyl substituent can enhance selectivity for specific kinases (e.g., FLT3, PDGFR) by making favorable van der Waals contacts within a hydrophobic pocket adjacent to the hinge region, while simultaneously increasing the electron density of the pyrimidine N1 atom, thereby strengthening the key hinge-binding hydrogen bond [1]. In contrast, the 6-unsubstituted analog presents a less electron-rich N1 and lacks this hydrophobic contact, often resulting in 2- to 10-fold weaker affinity for these kinases [1]. This electronic and steric modulation is a critical point of differentiation for library design.

Kinase Inhibition Structure-Activity Relationship Electron Density

Topological PSA and BBB Permeability Potential: Comparison with N-Aryl Pyrimidinamines

The target compound possesses a notably low topological polar surface area (TPSA) of 29 Ų [1]. This is a critical differentiator from N-aryl-4-pyrimidinamines, which typically have TPSA values >40 Ų due to the additional aromatic ring. A TPSA below 60 Ų is a widely accepted threshold for good blood-brain barrier (BBB) penetration, with values below 30 Ų often observed in highly CNS-penetrant drugs [2]. The target compound's TPSA of 29 Ų is significantly lower than that of its N-phenyl analog (predicted TPSA ~38 Ų), suggesting a superior intrinsic potential for CNS exposure if the compound is developed as a kinase inhibitor for neurodegenerative or neuro-oncology targets [2].

Blood-Brain Barrier Permeability CNS Drug Discovery Topological Polar Surface Area

Validated Application Scenarios for N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine Based on Structural Differentiation


Design of Conformationally Constrained, CNS-Penetrant Kinase Inhibitor Libraries

The combination of low TPSA (29 Ų) and restricted rotatable bonds (3) makes this compound an ideal core scaffold for synthesizing focused libraries targeting CNS kinases such as FLT3 (for neuro-oncology) or LRRK2 (for Parkinson's disease). The cyclobutylmethyl group reduces conformational entropy, a strategy validated to enhance binding potency, as highlighted in patent literature on cyclobutyl-containing kinase inhibitors [1]. The 6-methyl group provides a pre-installed moiety for making critical hydrophobic contacts in the kinase hinge region, accelerating SAR exploration [2].

Synthesis of Selective PRMT Inhibitor Analogs via Late-Stage Functionalization

Although direct bioactivity data for this compound on Protein Arginine Methyltransferases (PRMTs) is absent, structurally related N-cyclobutylmethylpyrimidin-4-amines have demonstrated nanomolar PRMT4/CARM1 inhibitory activity (e.g., IC50 = 15 nM) [1]. The target compound's unique N,6-dimethyl substitution pattern offers a distinct electronic profile compared to these reported PRMT inhibitors. It can serve as a diversified starting material for synthesizing novel PRMT inhibitor candidates, with the hypothesis that the 6-methyl group may improve selectivity over PRMT6, a common anti-target, by exploiting differences in the substrate-binding pocket [1][2].

Agrochemical Lead Discovery Leveraging Cycloalkyl-Substituted Diaminopyrimidines

Patents covering diaminopyrimidines as crop protection agents explicitly claim cyclobutyl-substituted variants for their fungicidal activity [1]. The target compound, as a mono-aminated pyrimidine, is a direct synthetic precursor to these diamino species. Its procurement allows agricultural chemists to diverge from standard phenyl or linear-alkyl pyrimidine libraries, exploring the underutilized cyclobutylmethyl space for improved metabolic stability and target binding in fungal pathogens, as suggested by the class's patent-protected utility [1].

Quote Request

Request a Quote for N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.